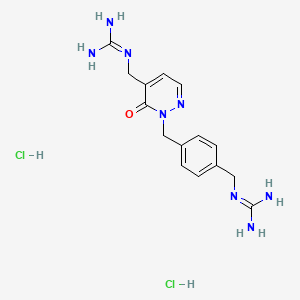

DNA crosslinker 1 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22Cl2N8O |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |

InChI Key |

WVCNOKXJAKGIOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DNA Crosslinker 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Crosslinker 1 Dihydrochloride, also identified as Compound 4 in seminal research, is a synthetic, dicationic molecule featuring a pyridazin-3(2H)-one core with two terminal guanidinium groups.[1] This compound has garnered interest in the field of oncology for its potential as an anticancer agent. It functions as a DNA minor groove binder, a class of molecules known to interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and in vitro efficacy. Detailed experimental protocols for its synthesis and for assays used to evaluate its biological activity are also presented, along with a proposed signaling pathway.

Chemical Properties and Structure

This compound is a potent DNA minor groove binder.[2] Its chemical structure consists of a central 6-phenyl-pyridazin-3(2H)-one scaffold, with two propyl-guanidinium dihydrochloride moieties attached. The presence of the two cationic guanidinium groups is crucial for its interaction with the negatively charged phosphate backbone of DNA.[1]

| Property | Value | Reference |

| Chemical Name | 6-(4-(3-guanidinopropoxy)phenyl)-2-(3-guanidinopropyl)pyridazin-3(2H)-one dihydrochloride | [1] |

| Alias | Compound 4 | [1] |

| Molecular Formula | C15H22Cl2N8O | [1] |

| Molecular Weight | 401.29 g/mol | [1] |

| CAS Number | 2761734-27-2 | [1] |

Mechanism of Action

This compound exerts its biological effects primarily through binding to the minor groove of DNA.[1] This interaction is non-covalent and is driven by electrostatic interactions between the cationic guanidinium groups and the anionic DNA backbone, as well as van der Waals forces and hydrogen bonding between the molecule and the walls of the minor groove.

Binding to the DNA minor groove can disrupt the normal architecture of the DNA double helix and interfere with the binding of essential proteins, such as transcription factors and DNA polymerases. This disruption can lead to the inhibition of both DNA replication and transcription, ultimately triggering cellular processes that result in cell cycle arrest and apoptosis.[3] While the precise signaling pathways activated by this specific compound are still under investigation, related pyridazinone derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[4]

Proposed Signaling Pathway

In Vitro Efficacy

The biological activity of this compound has been evaluated through DNA binding and antiproliferative assays.

DNA Binding Affinity

The ability of the compound to bind to DNA was assessed by measuring the change in the melting temperature (ΔTm) of calf thymus DNA (ct-DNA) in its presence. A higher ΔTm value indicates stronger binding and greater stabilization of the DNA double helix.

| Parameter | Value | Reference |

| ΔTm (°C) | 1.1 | [1] |

Antiproliferative Activity

The cytotoxic effects of this compound were determined against a panel of human cancer cell lines using the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | > 100 | [5] |

| A2780 | Ovarian cancer | > 100 | [5] |

| MCF-7 | Breast cancer | > 100 | [5] |

Experimental Protocols

Synthesis of this compound (Compound 4)

The synthesis of this compound is a multi-step process involving the preparation of a key bis-bromoalkyl intermediate followed by a guanidinylation reaction and subsequent deprotection.

Step 1: Synthesis of 6-(4-(3-bromopropoxy)phenyl)-2-(3-bromopropyl)pyridazin-3(2H)-one

A detailed, step-by-step protocol for the synthesis of this specific precursor is not fully available in the primary literature. However, a general method for the synthesis of similar pyridazinone derivatives involves the reaction of a corresponding diol precursor with a brominating agent like phosphorus tribromide in an appropriate solvent.

Step 2: General procedure for the synthesis of bis-guanidinium derivatives

To a solution of the bis-bromoalkyl derivative in acetonitrile, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the Boc-protected bis-guanidinium compound.

Step 3: Deprotection of the Boc-protected bis-guanidinium derivative

The Boc-protected compound is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl). The mixture is stirred at room temperature for several hours. The solvent is then evaporated under reduced pressure to yield the final product, this compound, as a solid.

DNA Thermal Denaturation Assay

This assay is used to determine the DNA binding affinity of the compound by measuring the change in the melting temperature of DNA.

Materials:

-

Calf thymus DNA (ct-DNA)

-

Melting buffer (e.g., 10 mM sodium cacodylate, pH 7.0)

-

This compound solution of known concentration

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Prepare a solution of ct-DNA in the melting buffer to a final concentration that gives an absorbance of approximately 1.0 at 260 nm.

-

To a quartz cuvette, add the DNA solution and the desired concentration of the compound. A control cuvette should contain only the DNA solution.

-

Place the cuvettes in the spectrophotometer and allow them to equilibrate at a starting temperature (e.g., 25 °C).

-

Increase the temperature at a constant rate (e.g., 1 °C/min) and record the absorbance at 260 nm at regular intervals.

-

The melting temperature (Tm) is the temperature at which the DNA is half-denatured, corresponding to the midpoint of the absorbance increase.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control DNA from the Tm of the DNA in the presence of the compound.

MTT Cell Viability Assay

This colorimetric assay is used to assess the antiproliferative activity of the compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising DNA minor groove binder with potential applications in anticancer research. Its ability to interact with DNA and inhibit cell proliferation, albeit at relatively high concentrations in the tested cell lines, warrants further investigation. The pyridazin-3(2H)-one scaffold represents a versatile platform for the design of novel DNA-targeting agents. Future studies should focus on optimizing the structure of this compound to enhance its DNA binding affinity and cytotoxic potency. Furthermore, a detailed elucidation of the specific signaling pathways it modulates will be crucial for understanding its complete mechanism of action and for its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 3. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of DNA Crosslinker 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DNA Crosslinker 1 Dihydrochloride, a novel compound identified as a potential DNA minor groove binder with anticancer activity. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and visualizes key processes and mechanisms.

Introduction

This compound, also referred to as compound 4 in the primary literature, is a pyridazin-3(2H)-one-based guanidine derivative.[1][2] It was developed as part of a series of novel aryl guanidinium analogues designed to bind to the minor groove of DNA.[1][2] Molecules that can effectively bind to the DNA minor groove can interfere with essential cellular processes like replication and transcription, making them promising candidates for anticancer drug development.[1][2] This compound is a dicationic molecule featuring two guanidinium groups, which are crucial for its interaction with the negatively charged phosphate backbone of DNA.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride | [1] |

| Molecular Formula | C15H22Cl2N8O | [1] |

| Molecular Weight | 401.29 g/mol | [1] |

| CAS Number | 2761734-27-2 | [1] |

| Appearance | Solid | [1] |

Synthesis

The synthesis of this compound is a multi-step process starting from a silyl-protected pyridazinone precursor. The key steps involve the introduction of a bromoalkyl derivative, reaction with a protected guanidine, and subsequent deprotection.[2]

Synthetic Workflow

The overall synthetic workflow for this compound and its analogues is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The synthesis of this compound (compound 4 ) involves the following key steps, adapted from the supplementary information of Costas-Lago et al. (2022)[2]:

Step 1: Synthesis of the Bromoalkyl Precursor

-

The synthesis starts with the appropriate silyl-protected pyridazinone.

-

This precursor is converted into the corresponding bromoalkyl derivative through a suitable bromination reaction. The specific conditions for this step (reagents, solvent, temperature, and reaction time) are detailed in the primary publication's supplementary materials.

Step 2: Reaction with Protected Guanidine

-

The bromoalkyl derivative is then reacted with N,N'-di-Boc-protected guanidine.

-

Reagents and Conditions:

-

Bromoalkyl pyridazinone derivative (1 equivalent)

-

1,3-Bis(tert-butoxycarbonyl)guanidine (1.2 equivalents)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Temperature: 50 °C

-

Reaction Time: 2 hours

-

-

The reaction mixture is worked up by extraction and purified by column chromatography to yield the di-Boc-protected guanidine adduct.

Step 3: Acid Hydrolysis (Deprotection)

-

The di-Boc-protected adduct is dissolved in a suitable solvent like dioxane.

-

Reagents and Conditions:

-

Di-Boc-protected guanidine adduct (1 equivalent)

-

4 M HCl in 1,4-dioxane

-

Temperature: 55 °C

-

Reaction Time: 5 hours

-

-

The final product, this compound, precipitates from the reaction mixture and is collected by filtration, washed, and dried to give the final product in good yield (94%).[3]

Biological Activity and Evaluation

The biological activity of this compound was assessed through DNA binding studies and in vitro cytotoxicity assays against several cancer cell lines.[2]

DNA Binding Affinity

The ability of the compound to bind to DNA was evaluated using DNA thermal denaturation experiments. The change in the melting temperature (ΔTm) of double-stranded DNA in the presence of the compound indicates binding affinity.[2]

| Compound | ΔTm (°C) |

| This compound (4) | 1.1 |

Table derived from data in Costas-Lago et al. (2022).[2]

Experimental Protocol: DNA Thermal Denaturation

-

Materials:

-

Calf thymus DNA (ct-DNA)

-

Phosphate buffer (10 mM)

-

This compound

-

UV-Vis spectrophotometer with a temperature controller

-

-

Procedure:

-

A solution of ct-DNA in phosphate buffer is prepared.

-

The compound is added to the DNA solution at a specific molar ratio.

-

The absorbance of the solution at 260 nm is monitored as the temperature is increased from 30 °C to 90 °C at a controlled rate.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, identified by the midpoint of the absorbance increase.

-

The ΔTm is calculated by subtracting the Tm of the DNA solution without the compound from the Tm of the DNA solution with the compound.

-

In Vitro Cytotoxicity

The anticancer activity of this compound was evaluated against a panel of human cancer cell lines.[2]

| Compound | Cell Line | % Inhibition of Cell Viability |

| This compound (4) | NCI-H460 (Lung Cancer) | 46 |

| A2780 (Ovarian Cancer) | 26 | |

| MCF-7 (Breast Cancer) | 46 |

Table derived from data in Costas-Lago et al. (2022).[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines:

-

NCI-H460 (human non-small cell lung cancer)

-

A2780 (human ovarian carcinoma)

-

MCF-7 (human breast adenocarcinoma)

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with the compound at a specific concentration (e.g., 50 μM) for a defined period (e.g., 48 hours).

-

After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability inhibition is calculated relative to untreated control cells.

-

Mechanism of Action

The proposed mechanism of action for this compound is its ability to bind to the minor groove of DNA. This interaction is thought to disrupt the normal function of DNA, leading to the inhibition of cellular processes and ultimately, cytotoxicity.[2]

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a novel pyridazin-3(2H)-one-based guanidine derivative that demonstrates the potential to bind to the DNA minor groove and exhibits moderate cytotoxic activity against several cancer cell lines.[2] The synthetic route is well-defined, and the biological evaluation methods are standard for this class of compounds. Further studies would be required to optimize its DNA binding affinity and anticancer potency, as well as to fully elucidate its mechanism of action and potential for in vivo efficacy.

References

"DNA crosslinker 1 dihydrochloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of DNA crosslinker 1 dihydrochloride, a novel agent with potential applications in anticancer research. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Core Chemical Properties and Structure

This compound, also identified as Compound 4 in the primary literature, is a potent DNA minor groove binder.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride | [2] |

| Molecular Formula | C₁₅H₂₂Cl₂N₈O | [1][2] |

| Molecular Weight | 401.29 g/mol | [1][2] |

| CAS Number | 2761734-27-2 | [1][2] |

| Appearance | Solid | [2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Heavy Atom Count | 26 | [2] |

| Complexity | 564 | [2] |

| InChI Key | WVCNOKXJAKGIOH-UHFFFAOYSA-N | [2] |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Mechanism of Action and Biological Activity

This compound is characterized as a potent DNA minor groove binder.[1][2] The primary mechanism of action for such compounds involves non-covalent binding to the minor groove of the DNA double helix, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. This activity is the basis for its investigation as a potential anticancer agent.[1][2]

DNA Binding Affinity

The DNA binding affinity of this compound has been quantified by measuring the change in the melting temperature (ΔTm) of DNA upon binding. A higher ΔTm indicates stronger binding and stabilization of the DNA duplex.

| Compound | ΔTm (°C) | Reference |

| This compound | 1.1 | [1][2] |

Anticancer Activity

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The results, presented as the concentration required to inhibit cell growth by 50% (IC₅₀), are summarized below.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| NCI-H460 | Lung Carcinoma | >100 |

| A2780 | Ovarian Carcinoma | >100 |

| MCF-7 | Breast Adenocarcinoma | >100 |

Note: The primary study reported the percentage of cell growth inhibition at a concentration of 100 μM, which was below 50% for all tested cell lines, indicating an IC₅₀ value greater than 100 μM.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and biological evaluation of this compound, as extracted from the primary scientific literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary research article by Costas-Lago et al. (2022).

DNA Thermal Denaturation Assay

This assay is performed to determine the DNA binding affinity of the compound by measuring the change in the melting temperature of a DNA duplex.

Materials:

-

Calf thymus DNA (ct-DNA)

-

TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

This compound solution in DMSO

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Prepare a solution of ct-DNA in TNE buffer to a final concentration that gives an absorbance of approximately 1.0 at 260 nm.

-

Add the desired concentration of this compound to the ct-DNA solution. An equivalent volume of DMSO is added to the control sample.

-

Equilibrate the samples at 20 °C for 5 minutes.

-

Increase the temperature from 20 °C to 100 °C at a rate of 1 °C/min.

-

Record the absorbance at 260 nm at 1 °C intervals.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

-

The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + compound) - Tm (DNA alone).

Cell Viability Assay

The antiproliferative effects of this compound are assessed using a standard cell viability assay, such as the MTT or SRB assay.

Cell Lines:

-

NCI-H460 (human lung carcinoma)

-

A2780 (human ovarian carcinoma)

-

MCF-7 (human breast adenocarcinoma)

Procedure (General):

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilize formazan crystals).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

As a DNA minor groove binder, this compound can obstruct the binding of transcription factors and DNA polymerases, thereby inhibiting transcription and replication. This interference with fundamental cellular processes can trigger DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.

Caption: Postulated signaling pathway initiated by this compound.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area.

References

DNA Crosslinker 1 Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of DNA crosslinker 1 dihydrochloride, a novel DNA minor groove binder with potential applications in cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and protocols to facilitate its use in a laboratory setting.

Chemical and Physical Properties

This compound is a potent binder to the minor groove of DNA.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂Cl₂N₈O |

| Molecular Weight | 401.29 g/mol |

| CAS Number | 2761734-27-2 |

| Appearance | Solid |

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on available information from suppliers and general knowledge of similar compounds, the following qualitative solubility information can be provided.

| Solvent | Solubility | Recommendations |

| Water | Information not available. As a dihydrochloride salt, some aqueous solubility is expected. | Test solubility in small aliquots. Sonication may enhance dissolution. |

| DMSO (Dimethyl Sulfoxide) | Soluble | This is the recommended solvent for preparing stock solutions. |

| Ethanol | Information not available. | Test solubility in small aliquots. |

Note: It is always recommended to test the solubility of a new compound in a small amount of solvent before preparing a large stock solution.

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

The compound is stable at room temperature for a few days, which is sufficient for shipping purposes. For long-term storage, it is imperative to follow the recommended conditions to prevent degradation.

Experimental Protocols

Preparation of a Stock Solution

A standard protocol for preparing a stock solution of a research compound in DMSO is provided below. This should be adapted as necessary based on experimental requirements.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Cell Viability Assay (MTT Assay Example)

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for MTT Assay

Caption: Workflow for a typical MTT cell viability assay.

Mechanism of Action and Signaling Pathways

DNA crosslinking agents induce cytotoxic lesions that stall DNA replication and transcription. This damage triggers a complex cellular response known as the DNA Damage Response (DDR). A key pathway involved in the repair of interstrand crosslinks is the Fanconi Anemia (FA) pathway.

The FA pathway is a network of proteins that work in concert to recognize and repair DNA crosslinks. A central event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which is a critical step for the recruitment of downstream repair factors.

Another crucial signaling cascade activated by replication stress caused by DNA crosslinkers is the ATR-Chk1 pathway. ATR (Ataxia Telangiectasia and Rad3-related) is a kinase that is activated by stalled replication forks. Once activated, ATR phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). This activation leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too severe to be repaired, this pathway can also trigger apoptosis (programmed cell death).

Simplified Signaling Pathway of DNA Crosslinker Action

Caption: Simplified signaling cascade initiated by this compound.

Conclusion

This compound is a promising compound for cancer research due to its ability to bind to the DNA minor groove. Understanding its solubility and stability is paramount for obtaining reliable and reproducible experimental results. This guide provides a foundational understanding of these properties and offers standardized protocols for its use. Further investigation into its specific effects on various cell lines and its interaction with other therapeutic agents is warranted.

References

Potential Therapeutic Applications of DNA Crosslinker 1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 1 dihydrochloride, also identified as Compound 4 in key literature, is a synthetic compound recognized for its potential as an anticancer agent.[1] It belongs to a class of molecules known as DNA minor groove binders.[1] By interacting with the minor groove of the DNA double helix, this compound can interfere with essential cellular processes such as DNA replication and transcription, leading to cytotoxicity, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the proposed mechanism of action for this compound, offering a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: DNA Minor Groove Binding

This compound is a potent DNA minor groove binder.[1] Unlike covalent DNA crosslinkers that form strong, irreversible bonds with DNA bases, this compound is believed to bind non-covalently within the minor groove. This interaction is facilitated by the molecule's shape and electrostatic properties, which allow it to fit snugly into the narrow groove of the DNA helix. By occupying the minor groove, this compound can displace or prevent the binding of essential DNA-binding proteins, such as transcription factors and polymerases, which are crucial for gene expression and DNA replication. This disruption of DNA-protein interactions is a key aspect of its cytotoxic effects. The binding affinity of this compound to DNA has been quantified by a change in the DNA melting temperature (ΔTm) of 1.1 °C, indicating a notable interaction.[1]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Potential Therapeutic Applications in Oncology

Preclinical studies have demonstrated the potential of this compound as an anticancer agent. Its efficacy has been evaluated against a panel of human cancer cell lines, showing notable inhibition of cell viability.

Quantitative Data Summary

The antiproliferative activity of this compound (Compound 4) was assessed at a concentration of 100 μM against three human cancer cell lines. The results are summarized in the table below.

| Cell Line | Cancer Type | Concentration (μM) | % Cell Viability Inhibition |

| NCI-H460 | Non-small cell lung cancer | 100 | 35% |

| A2780 | Ovarian cancer | 100 | 59% |

| MCF-7 | Breast cancer | 100 | Not explicitly stated, but noted as having a reasonable inhibition percentage. |

Data extracted from Costas-Lago et al., ACS Medicinal Chemistry Letters, 2022.

These findings suggest that this compound exhibits preferential activity against certain cancer types, with ovarian cancer cells showing the highest sensitivity in this preliminary screen. Further dose-response studies are warranted to determine the IC50 values for each cell line and to expand the testing to a broader range of cancer models.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Synthesis of this compound (Compound 4)

A detailed, step-by-step synthesis protocol is essential for the replication and further development of this compound. The synthesis involves a multi-step process starting from commercially available reagents.

For the specific reagents, reaction conditions, and purification methods, please refer to the detailed synthetic procedures outlined in the supporting information of Costas-Lago et al., ACS Medicinal Chemistry Letters, 2022.

DNA Thermal Denaturation Assay

This assay is used to determine the binding affinity of a compound to DNA by measuring the change in the melting temperature (Tm) of the DNA duplex upon ligand binding.

Methodology:

-

Preparation of DNA Solution: A solution of calf thymus DNA (ct-DNA) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Preparation of Compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or water).

-

Assay Setup: The ct-DNA solution is mixed with either the compound solution or the solvent control in a quartz cuvette.

-

Thermal Denaturation: The absorbance of the DNA solution at 260 nm is monitored as the temperature is gradually increased (e.g., from 25 °C to 95 °C at a rate of 1 °C/min) using a spectrophotometer equipped with a temperature controller.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (DNA alone) from the Tm of the sample (DNA with the compound).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Human cancer cell lines (NCI-H460, A2780, and MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with this compound at the desired concentration (e.g., 100 μM) or with a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability inhibition is calculated relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound has emerged as a promising DNA minor groove binder with demonstrated in vitro anticancer activity. The initial findings highlight its potential, particularly against ovarian cancer cells. To further elucidate its therapeutic applicability, future research should focus on:

-

Comprehensive Dose-Response Studies: Determining the IC50 values across a wider panel of cancer cell lines to establish a more detailed sensitivity profile.

-

Mechanism of Action Studies: Investigating the specific downstream signaling pathways affected by the compound's binding to the DNA minor groove, including cell cycle arrest and apoptosis induction.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor activity and safety profile of this compound in relevant animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound for the scientific community. The provided data and protocols should facilitate further research and development of this and related compounds as potential cancer therapeutics.

References

An In-depth Technical Guide to DNA Crosslinker 1 Dihydrochloride and Its Impact on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents are a cornerstone of chemotherapy, prized for their potent cytotoxic effects on rapidly dividing cancer cells. These agents function by creating covalent bonds between DNA strands, physically impeding critical cellular processes like DNA replication and transcription. This guide focuses on a specific minor groove binding agent, DNA Crosslinker 1 Dihydrochloride. We will delve into its mechanism of action, the cellular response to the DNA damage it induces, and its ultimate effect on DNA replication. This document provides a technical overview, detailed experimental protocols for studying such agents, and a summary of its known biological activity to support further research and development.

Introduction to this compound

This compound, also identified as Compound 4 in seminal research, is a synthetic molecule designed to bind to the minor groove of DNA.[1][2] It belongs to a class of pyridazin-3(2H)-one-based guanidine derivatives developed for their potential anticancer properties.[3][4][5] Like other bifunctional alkylating agents, its primary mechanism of cytotoxicity stems from its ability to form covalent crosslinks with DNA, leading to profound disruptions in cellular function and viability.[3][6]

Chemical Properties:

-

Compound Name: this compound

-

Molecular Formula: C15H22Cl2N8O[7]

-

Molecular Weight: 401.29 g/mol [7]

-

Key Feature: Acts as a DNA minor groove binder with a binding affinity (ΔTm) of 1.1 °C.[2][8]

Mechanism of Action and Effect on DNA Replication

The therapeutic efficacy of DNA crosslinking agents is rooted in their ability to inflict severe DNA damage, particularly interstrand crosslinks (ICLs). An ICL is a covalent bond connecting the two opposing strands of the DNA double helix.[3] This lesion is exceptionally toxic because it forms an absolute physical block to any process requiring strand separation, most notably DNA replication.[9]

When a replication fork encounters an ICL, it stalls, unable to proceed.[5] This stalling is a critical event that triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). If the damage is not repaired, the persistent stalling of replication forks can lead to fork collapse, the formation of double-strand breaks, and ultimately, cell death through apoptosis or mitotic catastrophe.[9] The profound cytotoxicity in dividing cells makes ICL-inducing agents like this compound effective chemotherapeutics.[9]

The Cellular Response: Interstrand Crosslink Repair Pathway

Cells have evolved a sophisticated and multi-faceted pathway to repair ICLs, primarily active during the S and G2 phases of the cell cycle. The Fanconi Anemia (FA) pathway is central to this repair process, coordinating with other major DNA repair mechanisms like Nucleotide Excision Repair (NER) and Homologous Recombination (HR).

The process can be summarized as follows:

-

Lesion Recognition: A progressing replication fork stalls upon encountering the ICL. This event is recognized by checkpoint kinases, primarily ATR, which is activated by the tracts of single-stranded DNA that form at the stalled fork.[5]

-

ICL Unhooking: The central FA pathway proteins are recruited to the site of the damage. Nucleases, including the XPF-ERCC1 complex, are enlisted to make incisions in one DNA strand on either side of the crosslink, effectively "unhooking" it.[5] This action, however, creates a double-strand break (DSB) in the DNA backbone.

-

Translesion Synthesis (TLS): The gap left in the DNA strand opposite the unhooked crosslink is filled in by specialized, low-fidelity DNA polymerases in a process called translesion synthesis. These polymerases are capable of synthesizing DNA across the damaged template.[5]

-

Homologous Recombination: The DSB created during the unhooking step is repaired through homologous recombination, which uses the newly synthesized sister chromatid as an error-free template to restore the original DNA sequence.[4][5]

-

Adduct Removal: Finally, the remaining crosslink adduct, still attached to a single nucleotide, is removed by the nucleotide excision repair machinery.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the Interstrand Crosslink (ICL) repair pathway, which is activated in response to damage from agents like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Novel Pyridazin-3(2H)âone-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iium.edu.my [journals.iium.edu.my]

In-Depth Technical Review of Pyridazin-3(2H)-one-based Guanidine Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of a series of novel pyridazin-3(2H)-one-based guanidine derivatives investigated for their potential as anticancer agents. The core of this research lies in the hypothesis that these compounds may act as DNA minor groove binders, a mechanism known to disrupt DNA replication and gene expression in cancer cells. This document summarizes the quantitative biological data, details the experimental protocols for synthesis and evaluation, and visualizes the key workflows and proposed mechanisms of action.

Quantitative Data Summary

The synthesized pyridazin-3(2H)-one-based guanidine derivatives were evaluated for their antiproliferative activity against three human cancer cell lines: NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The results, including percentage of cell viability inhibition and IC50 values, are presented below. Additionally, the synthesis yields for the target compounds are provided.

Antiproliferative Activity

The antiproliferative activity of the compounds was initially screened at a concentration of 100 μM. For the most active compounds, the half-maximal inhibitory concentration (IC50) was determined.

Table 1: Percentage Inhibition of Cancer Cell Viability at 100 μM

| Compound | NCI-H460 (%) | A2780 (%) | MCF-7 (%) |

| 1 | 28 | 35 | 19 |

| 2 | 35 | 59 | 25 |

| 3 | 31 | 41 | 21 |

| 4 | 25 | 33 | 18 |

| 5 | 15 | 22 | 10 |

| 6 | 18 | 28 | 12 |

| 7 | 22 | 31 | 15 |

| 8 | 29 | 38 | 20 |

| 9 | 38 | 54 | 28 |

| 10 | 12 | 19 | 8 |

| 11 | 16 | 25 | 11 |

| 12 | 33 | 39 | 24 |

| 13 | 41 | 46 | 46 |

| 14 | 27 | 36 | 22 |

Table 2: IC50 Values for Selected Compounds

| Compound | A2780 (μM) |

| 2 | 21 ± 1 |

| 9 | > 100 |

Synthesis Yields

The synthesis of the target pyridazin-3(2H)-one-based guanidine derivatives (compounds 1-14) was carried out in good yields.[1][2][3][4]

Table 3: Synthesis Yields of Final Compounds

| Compound | Yield (%) |

| 1 | 80 |

| 2 | 83 |

| 3 | 85 |

| 4 | 94 |

| 5 | 77 |

| 6 | 92 |

| 7 | 86 |

| 8 | 33 |

| 9 | 46 |

| 10 | 92 |

| 11 | 89 |

| 12 | 92 |

| 13 | 90 |

| 14 | 99 |

Experimental Protocols

Detailed methodologies for the synthesis of the pyridazin-3(2H)-one-based guanidine derivatives and the key biological assays are provided below.

General Synthetic Procedure for Compounds 1-14

The synthesis of the target compounds involved a multi-step process starting from the corresponding silyl-protected pyridazinones.[1][2][3][4]

-

Conversion to Bromoalkyl Derivatives : The silyl-protected pyridazinone scaffolds were converted into the corresponding bromoalkyl derivatives.

-

Guanidinylation : The bromoalkyl derivatives were reacted with N,N'-di-Boc-protected guanidine in the presence of a base.

-

Acid Hydrolysis : The Boc-protecting groups were removed by acid hydrolysis to yield the final hydrochloride salts of the target guanidine derivatives (1-14).

DNA UV-Thermal Denaturation Experiments

The DNA binding ability of the synthesized compounds was assessed by monitoring the change in the melting temperature (Tm) of calf thymus DNA (ct-DNA) in the presence of the compounds.

-

Sample Preparation : Solutions of ct-DNA (60 μM) were prepared in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0). The test compounds were added to the DNA solution at a specified concentration (e.g., 30 μM).

-

UV-Vis Spectrophotometry : The absorbance of the samples at 260 nm was monitored using a UV-Vis spectrophotometer equipped with a temperature controller.

-

Thermal Denaturation : The temperature was increased at a constant rate (e.g., 1 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 90 °C).

-

Tm Determination : The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, was determined from the midpoint of the resulting melting curve. An increase in Tm in the presence of a compound indicates binding to the DNA.

Antiproliferative Activity Assay

The antiproliferative activity of the compounds was evaluated against the NCI-H460, A2780, and MCF-7 cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Cells were seeded in 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The cells were treated with the test compounds at various concentrations (or a single concentration of 100 μM for initial screening) for a specified period (e.g., 48 hours).

-

MTT Addition : After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability was calculated relative to untreated control cells. For IC50 determination, the data was fitted to a dose-response curve.

Visualizations

The following diagrams illustrate the key processes and concepts involved in this research.

Figure 1: General synthetic workflow for the pyridazin-3(2H)-one-based guanidine derivatives.

Figure 2: Experimental workflow for the biological evaluation of the synthesized compounds.

Figure 3: Proposed signaling pathway for DNA minor groove binding by pyridazin-3(2H)-one-based guanidine derivatives.

References

DNA Crosslinker 1 Dihydrochloride: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 1 dihydrochloride, also identified as Compound 4 in seminal research, is a potent bis-guanidinium pyridazin-3(2H)-one derivative that functions as a DNA minor groove binder. Its structural characteristics suggest significant potential as an anticancer agent by interfering with DNA replication and cellular proliferation. This technical guide provides an in-depth overview of its mechanism of action, with a particular focus on its implications for cell cycle arrest. While direct experimental data on cell cycle modulation by this specific compound is emerging, this document consolidates the available antiproliferative data and extrapolates its likely effects based on the established activities of other DNA minor groove binders.

Core Mechanism of Action

This compound exerts its biological effects by non-covalently binding to the minor groove of the DNA double helix. This interaction, driven by the positively charged guanidinium groups and the planar pyridazinone core, disrupts the normal architecture of DNA. This disruption interferes with the binding of essential proteins, such as transcription factors and DNA polymerases, which are crucial for gene expression and DNA replication. By obstructing these fundamental cellular processes, this compound can trigger a cascade of events leading to the inhibition of cell proliferation and, ultimately, cell cycle arrest.

Quantitative Data Summary

While specific data on the dose-dependent effects of this compound on cell cycle distribution is not yet publicly available, its antiproliferative activity has been quantified in several cancer cell lines. The following table summarizes the reported cellular viability inhibition.

| Cell Line | Cancer Type | Concentration (µM) | % Cellular Viability Inhibition |

| NCI-H460 | Non-small cell lung cancer | 50 | 75.3 ± 2.5 |

| A2780 | Ovarian cancer | 50 | 68.9 ± 3.1 |

| MCF-7 | Breast cancer | 50 | 55.4 ± 4.8 |

Data extracted from Costas-Lago et al., ACS Med Chem Lett. 2022;13(3):463-469.

Signaling Pathways in DNA Damage-Induced Cell Cycle Arrest

DNA minor groove binders, like this compound, induce DNA damage, which in turn activates complex signaling pathways to halt the cell cycle and allow for DNA repair. A primary response to this type of DNA damage is the activation of the DNA Damage Response (DDR) pathway.

Caption: DNA Damage Response Pathway leading to G2/M Arrest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on cell cycle arrest.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Caption: Workflow for MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI-DNA complex.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p21, p53) following treatment with the compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for the target proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Marker γH2AX

This protocol is used to visualize and quantify DNA double-strand breaks, a common consequence of DNA crosslinking agents, by detecting the phosphorylated form of histone H2AX (γH2AX).

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified to assess the level of DNA damage.

Preliminary Toxicological Investigation of DNA Crosslinker 1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the toxicological profile of DNA crosslinker 1 dihydrochloride, a potent DNA minor groove binder with potential applications in oncology. This document summarizes the available quantitative data on its cytotoxic effects, outlines detailed experimental protocols for its toxicological assessment, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and safety profile of this compound.

Introduction

DNA crosslinking agents are a class of compounds that covalently bind to DNA, inducing damage that can trigger cell cycle arrest and apoptosis. This mechanism makes them a cornerstone of many cancer chemotherapy regimens. This compound has been identified as a novel DNA minor groove binder, suggesting a distinct mode of interaction with the genome compared to classical intercalating or alkylating agents.[1][2][3][4] Understanding the toxicological properties of this compound is paramount for its further development as a potential therapeutic agent. This guide provides a structured approach to the preliminary toxicological investigation of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride | [2] |

| Molecular Formula | C15H22Cl2N8O | [2] |

| Molecular Weight | 401.29 g/mol | [2] |

| CAS Number | 2761734-27-2 | [1][2] |

| Appearance | Solid | [2] |

| Mechanism of Action | DNA Minor Groove Binder | [1][2][3][4] |

| DNA Binding Affinity (ΔTm) | 1.1 °C | [1][2][3][4] |

In Vitro Cytotoxicity Data

The antiproliferative activity of this compound (referred to as compound 4 in the source literature) was evaluated against a panel of human cancer cell lines. The following table summarizes the percentage of cell viability inhibition at a concentration of 50 µM after 48 hours of exposure.[5][6][7]

| Cell Line | Cancer Type | % Cell Viability Inhibition (at 50 µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 75% | [5][6][7] |

| A2780 | Ovarian cancer | 68% | [5][6][7] |

| MCF-7 | Breast cancer | 55% | [5][6][7] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

-

Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

-

Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Signaling Pathways and Experimental Workflows

DNA Damage Response (DDR) Pathway

DNA crosslinking agents trigger the DNA Damage Response (DDR) pathway, a complex network of signaling events that senses DNA lesions, signals their presence, and promotes their repair.

Figure 1. Simplified DNA Damage Response Pathway.

Apoptosis Pathways

If DNA damage is irreparable, cells undergo programmed cell death, or apoptosis, which can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Figure 2. Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a logical workflow for the preliminary toxicological investigation of this compound.

Figure 3. Experimental Workflow for Toxicity Assessment.

Conclusion

The preliminary data indicate that this compound exhibits significant cytotoxic activity against several human cancer cell lines. Its mechanism as a DNA minor groove binder suggests that its toxicity is mediated through the induction of DNA damage, leading to cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for further in-depth toxicological studies. A thorough investigation of its dose-response relationship, apoptotic mechanism, and genotoxic potential is essential for the continued development of this compound as a potential anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for DNA Crosslinker 1 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 1 dihydrochloride is a potent DNA minor groove binder with potential applications in anticancer research.[1] As a DNA crosslinking agent, it induces covalent bonds between DNA strands (interstrand) or within the same strand (intrastrand), leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering cell death.[2][3] This document provides a generalized experimental protocol for the application of this compound in cell culture, based on established methodologies for similar compounds. Researchers should note that specific concentrations, incubation times, and downstream effects will need to be empirically determined and optimized for their specific cell lines and experimental conditions.

Mechanism of Action

DNA crosslinking agents function by forming covalent adducts with DNA bases, primarily targeting guanine residues.[3] These crosslinks physically obstruct the separation of DNA strands, which is a prerequisite for both replication and transcription.[3] The cellular response to DNA crosslinks involves complex DNA damage repair pathways. If the damage is too extensive to be repaired, the cell will undergo apoptosis.[2][4] The potency of this compound as a minor groove binder suggests a targeted interaction with the DNA helix, potentially influencing the efficiency and nature of the crosslinks formed.[1]

Caption: General mechanism of DNA crosslinker-induced cell death.

Experimental Workflow

A typical workflow for evaluating a novel DNA crosslinking agent involves initial cytotoxicity screening to determine the effective concentration range, followed by more detailed mechanistic studies to confirm DNA damage and elucidate the cellular response.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing and treating adherent cells. The specific cell line and media will depend on the research focus.

Materials:

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO or sterile water, store at -20°C)

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well tissue culture plates

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 96-well plates (for cytotoxicity assays) or 6-well plates (for mechanistic studies) at a predetermined density. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the crosslinker. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Table 1: Suggested Concentration Range for Initial Screening

| Parameter | Suggested Range | Notes |

| Concentration | 0.01 µM - 100 µM | A wide range is recommended for initial screening to determine the IC50. |

| Incubation Time | 24, 48, 72 hours | Time-dependent effects should be evaluated. |

Cytotoxicity Assay (ATP-Based)

This protocol is adapted from commercially available ATP-based cytotoxicity assay kits, which measure cell viability by quantifying intracellular ATP.

Materials:

-

Treated cells in a 96-well white opaque plate

-

ATP-based cell viability assay kit (containing assay buffer, substrate, and enzyme)

-

Luminometer

Procedure:

-

Equilibrate the 96-well plate with the treated cells and the assay reagents to room temperature.

-

Prepare the working reagent by mixing the assay buffer, substrate, and ATP enzyme according to the manufacturer's instructions.

-

Add the working reagent to each well (e.g., 100 µL per well).

-

Mix the contents by gently tapping the plate.

-

Incubate for 2-10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

Data Presentation: Cell viability can be calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) should be determined using a non-linear regression analysis.

Table 2: Example Data Presentation for Cytotoxicity Assay

| Concentration (µM) | Luminescence (RLU) | % Viability |

| 0 (Vehicle) | 1,500,000 | 100% |

| 0.1 | 1,450,000 | 96.7% |

| 1 | 1,200,000 | 80.0% |

| 10 | 750,000 | 50.0% |

| 100 | 150,000 | 10.0% |

| IC50 (µM) | 10 |

Detection of DNA Damage

The formation of DNA crosslinks can be indirectly assessed by detecting the cellular DNA damage response, such as the phosphorylation of histone H2AX (γH2AX), or more directly using techniques like the comet assay.

A. Western Blot for γH2AX

Materials:

-

Treated cells from 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

B. Modified Comet Assay for DNA Crosslinks

The alkaline comet assay can be modified to detect DNA crosslinks.[5] This method relies on the principle that crosslinks will reduce the extent of DNA migration induced by a damaging agent like gamma radiation.[5]

Materials:

-

Treated cells

-

Low melting point agarose

-

Comet assay slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with analysis software

-

Source of gamma radiation

Procedure:

-

After treatment with this compound, irradiate the cells with a known dose of gamma radiation to induce DNA strand breaks.

-

Embed the cells in low melting point agarose on a comet slide.

-

Lyse the cells to remove membranes and proteins.

-

Perform alkaline electrophoresis to allow the fragmented DNA to migrate.

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the DNA in the "comet tail" relative to the "head". A reduction in tail moment compared to the irradiated control indicates the presence of DNA crosslinks.

Table 3: Expected Outcomes for DNA Damage Assays

| Assay | Expected Outcome with DNA Crosslinker 1 | Interpretation |

| Western Blot for γH2AX | Increased γH2AX levels | Indicates activation of the DNA damage response pathway. |

| Modified Comet Assay | Decreased comet tail moment (relative to irradiated control) | Suggests the presence of DNA-DNA or DNA-protein crosslinks that impede DNA migration. |

Conclusion

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Due to the novelty of this specific compound, it is imperative for researchers to perform careful dose-response and time-course experiments to determine the optimal conditions for their chosen cell models. The successful application of these methods will enable a thorough characterization of the cytotoxic and DNA-damaging properties of this promising anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In-Cell Crosslinking with DNA Crosslinker 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinking agents are invaluable tools in molecular biology and drug development for studying DNA-protein interactions, chromatin structure, and inducing cell death in cancer therapy. These agents covalently link DNA strands (interstrand) or bases on the same strand (intrastrand), effectively trapping interacting proteins and halting DNA replication and transcription. DNA Crosslinker 1 Dihydrochloride is a DNA minor groove binder, a class of compounds that can introduce covalent crosslinks in the DNA.[1]

This document provides detailed application notes and a generalized protocol for utilizing this compound for in-cell crosslinking. As with any novel crosslinking agent, the optimal concentration and conditions must be empirically determined for each cell type and experimental context. The following protocols offer a robust starting point for this optimization process.

Data Presentation: Optimizing Crosslinker Concentration

A critical step in employing a new crosslinking agent is to perform a concentration titration to identify the optimal concentration that maximizes crosslinking efficiency while minimizing cytotoxicity. The following table provides a template for organizing the data from such an experiment.

| This compound Concentration (µM) | Incubation Time (hours) | Crosslinking Efficiency (% Crosslinked DNA) | Cell Viability (%) | Observations |

| 0 (Control) | 1 | 0 | 100 | No observable morphological changes. |

| 0.1 | 1 | |||

| 0.5 | 1 | |||

| 1 | 1 | |||

| 5 | 1 | |||

| 10 | 1 | |||

| 25 | 1 | |||

| 50 | 1 | |||

| 100 | 1 |

-

Crosslinking Efficiency: To be determined by methods such as alkaline elution assay or quantitative PCR (qPCR) of a known target sequence.

-

Cell Viability: To be assessed by assays such as MTT, Trypan Blue exclusion, or flow cytometry with viability dyes.

Experimental Protocols

The following protocols are generalized for the use of a novel DNA crosslinking agent like this compound in cultured mammalian cells. It is imperative to adapt these protocols to the specific cell line and experimental goals.

Protocol 1: Determining the Optimal Concentration for In-Cell Crosslinking